2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves multiple steps. One common method includes the reaction of 5-chloropyrimidine with piperazine under specific conditions to form the intermediate compound, which is then further reacted with N,N-dimethylpyrimidin-4-amine . The reaction conditions typically involve the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and reduce production costs .
Chemical Reactions Analysis
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
8-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl-8-azaspiro[4.5]decane-7,9-dione: Used in pharmaceutical applications.
2-({4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide: Known for its unique structural properties and potential biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H18ClN7 |
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Molecular Weight |
319.79 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H18ClN7/c1-20(2)12-3-4-16-14(19-12)22-7-5-21(6-8-22)13-17-9-11(15)10-18-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
RKGOWHMRMBYXDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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